molecular formula C8H10N2O B146101 2-Phenylacetohydrazide CAS No. 937-39-3

2-Phenylacetohydrazide

Cat. No. B146101
CAS RN: 937-39-3
M. Wt: 150.18 g/mol
InChI Key: FPTCVTJCJMVIDV-UHFFFAOYSA-N
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Patent
US08664220B2

Procedure details

Phenyl-acetic acid methyl ester (5 g, 33.3 mmol) was dissolved in hydrazine hydrate (25 mL) and EtOH (50 mL) and the reaction was heated in a sealed tube to 80° C. overnight. After cooling the reaction was concentrated to afford the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.CCO.O.[NH2:16][NH2:17]>>[C:5]1([CH2:4][C:3]([NH:16][NH2:17])=[O:2])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(CC1=CC=CC=C1)=O
Name
Quantity
25 mL
Type
reactant
Smiles
O.NN
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.